molecular formula C21H27N3O4S B2572341 1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1396713-02-2

1-(2-Phenoxyethyl)-3-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No. B2572341
CAS RN: 1396713-02-2
M. Wt: 417.52
InChI Key: BUXIZAKRQMPRFL-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which means it likely contains a functional group with the pattern (NH2)C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely includes a phenoxyethyl group, a propylsulfonyl group, and a tetrahydroisoquinolinyl group attached to a urea core. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used or stored. For example, it might be susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence and nature of any functional groups, and its overall shape and size .

Scientific Research Applications

1. Enzyme Inhibition and Selectivity

  • Inhibition of Phenylethanolamine N-methyltransferase (PNMT): The compound 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (SK&F 29661, 1), similar in structure to the query compound, is a potent inhibitor of PNMT, an enzyme important in neurotransmitter regulation. Unlike other inhibitors, it is highly selective toward PNMT over the alpha 2-adrenoceptor, indicating its potential for targeted therapeutic applications (Grunewald et al., 1997).

2. Synthesis and Chemical Modification

  • Microwave-Assisted Demethylation: A microwave-enhanced method for demethylating methyl phenyl ethers, like the query compound, uses neat methanesulfonic acid. This method is significant for radiochemistry and synthesizing precursors for labeling by alkylation (Fredriksson & Stone-Elander, 2002).
  • Synthesis of Alzheimer and Antioxidant Agents: Novel dopamine analogs incorporating urea and sulfonamide functional groups, similar to the query compound, have been synthesized and show potential for treating Alzheimer's disease. These compounds exhibit inhibition of acetylcholinesterase and butyrylcholinesterase and have significant antioxidant activities (Gök et al., 2021).

3. Potential in Cancer Research

  • Histone Deacetylase Inhibitors: A series of compounds, including 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, have been developed as potent histone deacetylase (HDAC) inhibitors. They are cytotoxic to prostate cancer cells, suggesting potential applications in cancer treatment (Liu et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Urea derivatives can have a wide range of biological activities, including acting as enzyme inhibitors, receptor agonists or antagonists, or ion channel modulators .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other resources for specific information .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its mechanism of action, optimizing its structure for improved activity or reduced side effects, or investigating its potential uses in new applications .

properties

IUPAC Name

1-(2-phenoxyethyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-14-29(26,27)24-12-10-17-8-9-19(15-18(17)16-24)23-21(25)22-11-13-28-20-6-4-3-5-7-20/h3-9,15H,2,10-14,16H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIZAKRQMPRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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